(S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a bromobenzyl amino substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its structural properties that allow for interactions with biological macromolecules.
This compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with bromobenzyl amines and tert-butyl carbamate. It is classified as an intermediate compound in organic synthesis, particularly in the pharmaceutical industry, where it serves as a precursor for more complex molecules .
The synthesis of (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate typically follows these steps:
Typical reaction conditions include:
The molecular formula for (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate is , with a molecular weight of approximately 340.26 g/mol.
(S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate can undergo several types of chemical reactions:
The mechanism of action for (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate involves interactions at the molecular level that can affect various biochemical pathways. While specific targets are not well-defined, similar compounds have shown potential in inhibiting enzymes or modulating receptors.
The compound's molecular weight suggests favorable absorption characteristics, although detailed pharmacokinetic studies are necessary to fully understand its ADME (Absorption, Distribution, Metabolism, Excretion) properties .
The compound typically appears as a white to off-white solid. Its melting point and solubility characteristics would depend on specific conditions but are generally favorable due to the presence of polar functional groups.
(S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate has several scientific uses:
Chiral piperidine derivatives serve as indispensable building blocks in synthetic organic chemistry due to their prevalence in natural products and pharmaceuticals. The piperidine scaffold’s nitrogen atom facilitates hydrogen bonding and salt formation, while its stereogenic centers enable precise three-dimensional interactions with biological targets. (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate exemplifies this utility, where the Boc group enhances solubility and sterically shields the piperidine nitrogen during synthetic manipulations [1] [3]. This protection is vital for multi-step syntheses, such as those employed in developing PARP inhibitors like Niraparib, where advanced intermediates require chirality retention [4] [8].
The synthetic flexibility of such derivatives is evidenced by commercial availability and diverse applications. For instance, (S)-configured bromophenyl piperidine carboxylates command premium pricing (e.g., up to $2,700 per gram) due to their enantiopurity and role in targeted drug synthesis [4]. The Boc group’s orthogonal deprotection under mild acidic conditions allows sequential functionalization—critical for constructing molecules with complex pharmacophores. Additionally, the bromine atom in these compounds supports palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling carbon-carbon or carbon-nitrogen bond formation essential for fragment coupling in medicinal chemistry [1] [4].
Table 2: Commercial Significance of Chiral Piperidine Carboxylate Intermediates
Intermediate | CAS Number | Purity (%) | Price (per gram) | Primary Application |
---|---|---|---|---|
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | 1171197-20-8 | 98+ | $78 | Niraparib synthesis |
tert-Butyl (3s)-3-(4-bromophenyl)piperidine-1-carboxylate | 1476776-55-2 | 95+ | $2,700 | Vorapaxar and Niraparib intermediates |
(S)-tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | 1217722-00-3 | Not specified | Inquiry-based | Kinase inhibitor development |
Bromobenzyl substituents confer distinct advantages in designing bioactive molecules, combining steric, electronic, and metabolic properties. In (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate, the meta-bromine position balances electronic effects and molecular geometry, facilitating directed ortho-metalation for further derivatization or acting as a halogen-bond donor in target engagement [1] [4]. The bromine’s polarizability enhances binding affinity to electron-rich protein residues, a feature exploited in kinase and protease inhibitors. Comparatively, ortho-brominated analogs (e.g., CAS 1286209-29-7) exhibit altered steric profiles that may hinder rotation or induce conformational strain, while para-substituted derivatives like CAS 1476776-55-2 offer linear geometry for extended interactions [1] [2] [4].
Physicochemical properties are markedly influenced by bromine placement. Meta-substitution typically maintains moderate lipophilicity (predicted logP ~3.5), optimizing membrane permeability without compromising solubility. Bromine’s atomic weight also increases density (e.g., 1.283 g/cm³ in bromophenyl derivatives), affecting crystallization behavior [4]. Safety considerations include handling precautions due to potential irritant effects (GHS Hazard Statements H315/H319), though the Boc group somewhat mitigates reactivity [3]. In pharmaceutical intermediates like Niraparib precursors, bromobenzyl groups serve as halide "handles" for catalytic functionalization, enabling efficient transition from discovery scaffolds to clinical candidates [4] [8].
Table 3: Impact of Bromine Substitution Patterns on Physicochemical Properties
Substitution Pattern | Representative CAS | Boiling Point (°C) | Density (g/cm³) | GHS Hazard Codes |
---|---|---|---|---|
Ortho-bromobenzyl | 1286209-29-7 | Not reported | Not reported | H302 (acute toxicity) |
Meta-bromobenzyl | Not available | Estimated 398–413 | ~1.28 | H315/H319 (skin/eye irritation) |
Para-bromophenyl | 1476776-55-2 | 398.5 ± 42.0 | 1.283 ± 0.06 | H302-H315-H319-H335 |
The (S)-stereochemical configuration in piperidine derivatives is a critical determinant of pharmacological efficacy, as enantiomers often exhibit divergent binding kinetics and metabolic pathways. For (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate, the (S)-configuration at C3 ensures optimal spatial alignment with chiral biological targets. This is exemplified by Vorapaxar sulfate and Niraparib, where (S)-bromophenyl piperidine intermediates dictate stereospecific binding to PARP-1 enzymes or thrombin receptors [4] [6]. Enantiomeric impurities as low as 2% can reduce potency by >100-fold due to mismatched ligand-protein interactions, underscoring the necessity for asymmetric synthesis techniques like chiral auxiliary induction or enzymatic resolution [4] [8].
Synthetic routes to high-enantiopurity derivatives prioritize methods that preserve stereochemical integrity. For instance, tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate (CAS 140645-24-5) leverages Boc protection during amidation to prevent racemization [5]. Comparative studies show (S)-enantiomers of 4-aminophenyl piperidine carboxylates exhibit superior tumor cell growth inhibition in PARP inhibitor applications versus their (R)-counterparts [6] [8]. The Boc group’s bulk further stabilizes the preferred conformation through steric constraints, reducing epimerization risk during storage or reactions. Consequently, advanced intermediates like (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate command prices reflecting their enantiopurity (e.g., $78–$680 per gram), with stringent specifications (>98% ee) for drug substance synthesis [6] [8].
Table 4: Influence of Stereochemistry on Synthetic and Biological Parameters
Parameter | (S)-Configuration Advantage | Example |
---|---|---|
Synthetic Accessibility | Enantioselective hydrogenation or chiral pool sourcing ensures >99% ee | (S)-Boc-piperidines via L-proline derivatives |
Target Affinity | 10- to 100-fold higher binding to PARP-1 compared to (R)-isomers | Niraparib intermediates (CAS 1171197-20-8) |
Metabolic Stability | Reduced CYP3A4-mediated deamination due to shielded amine groups | Vorapaxar precursors (CAS 1476776-55-2) |
Commercial Value | Premium pricing for enantiopure (>98%) intermediates | $2,700/g for CAS 1476776-55-2 at 95%+ purity |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7